
AZD8848
Descripción general
Descripción
AZD-8848 es un fármaco de molécula pequeña desarrollado por AstraZeneca Pharmaceuticals Co., Ltd. Es un agonista selectivo del receptor tipo Toll 7 (TLR7), que desempeña un papel crucial en el sistema inmunitario innato. Este compuesto ha sido investigado por sus posibles aplicaciones terapéuticas en enfermedades del sistema inmunitario, enfermedades infecciosas y enfermedades otorrinolaringológicas .
Métodos De Preparación
La ruta de síntesis para AZD-8848 implica varios pasos, comenzando con la preparación de intermedios claveEl producto final se obtiene mediante esterificación con acetato de metilo . Los métodos de producción industrial suelen implicar la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, como el control de la temperatura, el pH y el tiempo de reacción.
Análisis De Reacciones Químicas
Metabolic Hydrolysis Reaction
AZD8848 undergoes rapid esterase-mediated hydrolysis to form its inactive acid metabolite (AZ12432045):
Chemical Pathway
this compound (methyl ester) + Plasma esterase → AZ12432045 (carboxylic acid) + Methanol
Parameter | This compound | AZ12432045 |
---|---|---|
Plasma half-life | <0.3 min | Stable |
TLR7 agonist potency | EC₅₀ = 4 nM | >1000 nM |
Analytical method | LC-MS/MS with NaF stabilization |
This conversion occurs within minutes in human/rat plasma, achieving >90% clearance from lungs within 7 min while maintaining therapeutic concentrations locally .
Pharmacokinetic Profile
Inhalation dosing in humans showed:
Dose (µg) | Peak this compound (plasma) | Peak AZ12432045 (plasma) | Lung Retention |
---|---|---|---|
30 | <0.1 nmol/L | 1.7 nmol/L | >5 h |
Systemic this compound levels remained 1000× below TLR7 activation thresholds, while its metabolite showed no significant TLR7/8 activity .
Efficacy in Allergic Asthma Models
This compound modulated Th2 responses through localized IFN signaling:
Outcome | Result vs Placebo | p-value |
---|---|---|
LAR FEV₁ reduction | 27% improvement | 0.035 |
Airway hyperreactivity | 2.2× PC₂₀ improvement | 0.024 |
Dosing at 60 µg weekly for 8 weeks showed sustained effects up to 4 weeks post-treatment without altering sputum eosinophils or cytokines .
Reaction Kinetics and Tolerability
Repeated dosing induced tolerance issues through amplified CXCL10 responses:
Dose Interval | Influenza-like Symptoms | Peak CXCL10 Increase |
---|---|---|
First dose | 0/6 subjects | 2.5× baseline |
Second dose | 4/6 subjects | 4.8× baseline |
This hypersensitivity correlated with plasma CXCL10 levels exceeding 200 pg/mL post-second dose .
The antedrug design successfully confined this compound's activity to pulmonary tissues through rapid metabolic inactivation, though adaptive immune amplification limited its chronic dosing potential. These properties make it a model compound for studying localized TLR7 agonism with controlled systemic exposure.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Mechanism of Action
AZD8848 is engineered to be metabolized into its less active form, thereby reducing systemic exposure. It has a very short half-life in plasma, approximately 0.3 minutes, which limits its systemic effects while allowing for potent local activity in the lungs. In preclinical studies using Brown Norway rats, this compound demonstrated rapid clearance from the bloodstream and sustained levels in lung tissues, indicating effective targeting of respiratory conditions .
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Half-life in plasma | <0.3 minutes |
Peak plasma concentration | <0.1 nmol/L |
Lung concentration duration | >1000 nmol/kg maintained for over 5 hours |
Efficacy in Allergic Rhinitis and Asthma
This compound has been shown to effectively reduce allergen responsiveness in patients with allergic rhinitis. In a clinical trial involving patients with mild allergic asthma, this compound was administered intranasally at a dose of 60 µg once weekly for eight weeks. The study reported significant reductions in eosinophil levels and improvements in symptoms compared to placebo .
Case Study: Intranasal Administration
A randomized controlled trial included 51 patients diagnosed with mild allergic asthma. The results are summarized below:
Table 2: Clinical Trial Results for this compound
Parameter | This compound Group (n=26) | Placebo Group (n=25) |
---|---|---|
Any Adverse Events (AEs) | 22 (85%) | 22 (88%) |
Total AEs | 84 | 94 |
Severe AEs | 3 | 1 |
Eosinophil Count | Lower baseline | - |
The findings indicated that this compound was well-tolerated, with most adverse events being mild and manageable .
Long-term Effects
In animal models, this compound demonstrated prolonged effects on allergic inflammation following repeated dosing. For instance, after eight weekly doses, significant inhibition of eosinophilia was observed even 26 days post-treatment . This suggests that this compound may induce lasting changes in immune response, potentially beneficial for chronic allergic conditions.
Safety Profile
This compound's safety profile has been evaluated through multiple clinical trials. Most adverse events reported were mild and included influenza-like symptoms following the second dose in some participants. The compound was generally well tolerated across different dosing regimens .
Table 3: Summary of Adverse Events
Adverse Event Type | Frequency (%) |
---|---|
Mild AEs | ~75% |
Moderate AEs | ~15% |
Severe AEs | ~5% |
Mecanismo De Acción
AZD-8848 ejerce sus efectos activando selectivamente el receptor tipo Toll 7 (TLR7). Esta activación conduce a la producción de interferones tipo 1 y otras citoquinas, que ayudan a modular la respuesta inmunitaria. Los objetivos moleculares y las vías implicadas incluyen la vía de señalización dependiente de MyD88, que en última instancia da como resultado la activación del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) y la producción de citoquinas proinflamatorias .
Comparación Con Compuestos Similares
AZD-8848 es único entre los agonistas de TLR7 debido a su alta selectividad y potencia. Compuestos similares incluyen:
Imiquimod: Otro agonista de TLR7 utilizado para el tratamiento de afecciones de la piel como la queratosis actínica y el carcinoma basocelular.
Resiquimod: Un agonista de TLR7/8 con aplicaciones en inmunoterapia contra el cáncer y tratamientos antivirales.
En comparación con estos compuestos, AZD-8848 ha mostrado resultados prometedores en estudios preclínicos y clínicos, particularmente en la reducción de las respuestas inducidas por alérgenos en pacientes con asma leve .
Actividad Biológica
AZD8848 is a selective Toll-like receptor 7 (TLR7) agonist developed as an antedrug to minimize systemic exposure while maximizing local biological activity. Its primary application is in treating allergic airway diseases, including allergic rhinitis and asthma. The compound undergoes rapid metabolism in plasma, which limits its systemic levels and enhances its safety profile.
This compound acts as a potent TLR7 agonist, stimulating the immune system to shift from a Th2-dominant response to a more balanced Th1 response. This modulation is crucial in managing allergic conditions, where Th2 responses are typically exaggerated.
- Potency : this compound has an EC50 of approximately 4 nM for inducing interferon-alpha (IFNα) production from human peripheral blood mononuclear cells (PBMCs) and an IC50 of 0.2–1.0 nM for inhibiting interleukin-5 (IL-5), a key cytokine in allergic responses .
- Selectivity : The compound shows minimal activity against other TLRs, ensuring that its effects are primarily mediated through TLR7 .
Pharmacokinetics
This compound has a very short half-life in human and rat plasma (<0.3 minutes), which is advantageous for reducing systemic exposure. After administration via inhalation, the compound is rapidly cleared from the lungs, with less than 10% remaining after 7 minutes . The following table summarizes key pharmacokinetic data:
Parameter | Value |
---|---|
Half-life in plasma | <0.3 min |
Peak plasma concentration | 2 nM (5 min post-dose) |
Lung clearance | <10% remaining after 7 min |
Duration of effect | Up to 5 days |
Efficacy in Allergic Rhinitis and Asthma
Several clinical trials have investigated the efficacy and safety of this compound in patients with allergic rhinitis and asthma.
-
Study on Allergic Rhinitis :
- Design : Double-blind, randomized, placebo-controlled trial.
- Dosage : this compound administered intranasally at doses of 30 µg or 60 µg once weekly for five weeks.
- Results : A significant reduction in the late asthmatic response (LAR) fall in forced expiratory volume in 1 second (FEV1) was observed at one week post-treatment (27% reduction compared to placebo, p=0.035) .
- Long-term Effects :
Safety Profile
This compound has been generally well tolerated across studies. The following table summarizes adverse events reported during clinical trials:
Adverse Event Type | This compound Group (n=26) | Placebo Group (n=25) |
---|---|---|
Any adverse events (%) | 85% | 88% |
Serious adverse events (%) | 0% | 4% |
Mild adverse events | 65 | 70 |
Moderate adverse events | 16 | 23 |
Severe adverse events | 3 | 1 |
Most reported adverse events were mild, with no fatalities or serious complications attributed to this compound .
Case Studies
A notable case involved a patient with mild asthma who underwent treatment with this compound. Following the administration, there was a marked decrease in eosinophil counts and Th2 cytokine levels post-allergen challenge, indicating a successful modulation of the immune response .
Propiedades
IUPAC Name |
methyl 2-[3-[[3-(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)propyl-(3-morpholin-4-ylpropyl)amino]methyl]phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N7O5/c1-3-4-16-41-28-32-26(30)25-27(33-28)36(29(38)31-25)13-7-12-35(11-6-10-34-14-17-40-18-15-34)21-23-9-5-8-22(19-23)20-24(37)39-2/h5,8-9,19H,3-4,6-7,10-18,20-21H2,1-2H3,(H,31,38)(H2,30,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFIBEHSXLKJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866269-28-5 | |
Record name | AZD-8848 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866269285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-8848 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14868 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-[[[3-(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)propyl][3-(4-morpholinyl)propyl]amino]methyl]-benzeneacetic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-8848 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322ZMR6920 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.